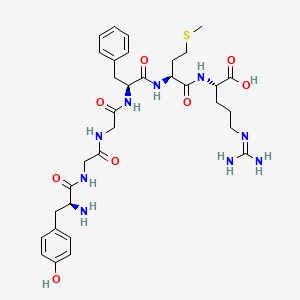

Enkephalin-met, arg(6)-

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47N9O8S/c1-51-15-13-24(30(47)42-25(32(49)50)8-5-14-37-33(35)36)41-31(48)26(17-20-6-3-2-4-7-20)40-28(45)19-38-27(44)18-39-29(46)23(34)16-21-9-11-22(43)12-10-21/h2-4,6-7,9-12,23-26,43H,5,8,13-19,34H2,1H3,(H,38,44)(H,39,46)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBRMNXTPDDSKN-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47N9O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227182 | |

| Record name | Enkephalin-met, arg(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76310-14-0 | |

| Record name | Enkephalin-met, arg(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076310140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin-met, arg(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Biosynthesis of Enkephalin Met, Arg 6

Proenkephalin A as the Primary Precursor Protein

Enkephalin-met, arg(6)-phe(7) is derived from the precursor protein proenkephalin A (PENK). This polypeptide undergoes proteolytic cleavage to yield multiple copies of opioid peptides, including four copies of Met-enkephalin, one copy of Leu-enkephalin, and two C-terminally extended Met-enkephalin derivatives: the octapeptide Met-enkephalin-Arg-Gly-Leu (MEAGL) and the heptapeptide (B1575542) Met-enkephalin-Arg-Phe (MEAP). wikipedia.orgmdpi.commdpi.com The human proenkephalin A protein is composed of 243 amino acids and is itself derived from a 267-amino acid preproprotein after the cleavage of a signal peptide. mdpi.com

Post-Translational Processing Pathways

Following the translation of Penk mRNA, the resulting proenkephalin A protein undergoes a series of post-translational modifications within the secretory pathway to generate biologically active peptides. nih.govnih.gov This processing primarily involves endoproteolytic cleavage at specific sites within the precursor molecule. nih.gov

The initial and crucial steps in the processing of proenkephalin A are mediated by prohormone convertases, specifically PC1 (also known as PC3) and PC2. nih.govresearchgate.net These enzymes are trypsin-like endopeptidases that recognize and cleave at pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys) within the precursor. nih.gov

In vitro studies have shown that both PC1 and PC2 can process proenkephalin A, but they exhibit different cleavage specificities and produce distinct profiles of peptide products. nih.govresearchgate.net PC1 tends to generate larger intermediate-sized fragments, while PC2 demonstrates a broader specificity and is more efficient at liberating the smaller, active opioid peptides, including Met-enkephalin-Arg-Phe. nih.govresearchgate.net Therefore, PC2 is considered the principal enzyme for the generation of the final bioactive opioid units from proenkephalin. researchgate.net

After the initial endoproteolytic cleavage by prohormone convertases, the resulting peptide intermediates often have C-terminal basic amino acid extensions. The removal of these residues is essential for the full biological activity of many neuropeptides. This step is catalyzed by Carboxypeptidase E (CPE), also known as enkephalin convertase. wikipedia.org CPE is an exopeptidase that specifically cleaves C-terminal basic amino acids (lysine or arginine) from peptide intermediates. wikipedia.org

The concerted action of prohormone convertases and Carboxypeptidase E on the proenkephalin A precursor leads to the liberation of a variety of opioid peptides. wikipedia.org One molecule of human proenkephalin A gives rise to four copies of Met-enkephalin, one copy of Leu-enkephalin, one copy of the heptapeptide Met-enkephalin-Arg-Phe (MEAP), and one copy of the octapeptide Met-enkephalin-Arg-Gly-Leu (MEAGL). mdpi.comnih.gov

The formation of MEAP occurs through the cleavage of proenkephalin A at specific paired basic residues flanking the heptapeptide sequence. PC2 is particularly efficient in generating free Met-enkephalin-Arg-Phe. researchgate.net The relative abundance of these different peptides can vary between tissues, suggesting that the processing of proenkephalin A is tissue-specific. nih.gov For example, in several regions of the human brain, the concentration of Met-enkephalin-Arg-Phe is consistently lower than that of Met-enkephalin-Arg-Gly-Leu.

| Brain Region | Relative Concentration of [Met]enkephalin-Arg6-Phe7 | Relative Concentration of [Met]enkephalin-Arg6-Gly7-Leu8 | Relative Concentration of BAM-12P |

|---|---|---|---|

| Striatum | Lowest | Intermediate | Highest |

| Substantia Nigra | Lowest | Intermediate | Highest |

| Hypothalamus | Lowest | Intermediate | Highest |

| Medulla | Lowest | Intermediate | Highest |

Data derived from Pittius et al., 1983. The table shows the relative abundance where [Met] enkephalin-Arg6-Phe7 < [Met] enkephalin-Arg6-Gly7-Leu8 < BAM-12P in all measured areas.

Alternative Biosynthetic Pathways and Homology with Other Opioid Peptides

The primary pathway for the biosynthesis of enkephalins, including Met-enkephalin-Arg-Phe, is through the processing of proenkephalin A. While there are other opioid peptide precursors, such as prodynorphin and proopiomelanocortin, they give rise to different families of opioid peptides (dynorphins and endorphins, respectively).

The concept of "alternative pathways" in enkephalin biosynthesis generally refers to the differential processing of the same proenkephalin A precursor in different tissues or under different physiological conditions. nih.gov This tissue-specific processing results in varying ratios of the final peptide products. For example, the high molecular weight enkephalin-containing peptides that accumulate in the bovine hypothalamus are different from those in the adrenal medulla, indicating distinct processing pathways for the proenkephalin precursor in these tissues. nih.gov This differential processing is likely due to variations in the expression and activity of the processing enzymes, such as PC1 and PC2, in different cell types.

| Enzyme | Primary Products | Efficiency in Generating Small Active Opioids |

|---|---|---|

| Prohormone Convertase 1 (PC1) | Intermediate-sized products (3-10 kDa), including Peptide B and the 5.3-kDa fragment. researchgate.net | Less efficient. researchgate.net |

| Prohormone Convertase 2 (PC2) | Free Met-enkephalin-Arg-Phe, free Met-enkephalin-Arg-Gly-Leu, free Leu-enkephalin, and free Met-enkephalin. researchgate.net | More efficient; appears to be the primary enzyme for generating active opioid units. nih.govresearchgate.net |

This table summarizes the differential cleavage of proenkephalin A by PC1 and PC2 based on in vitro studies.

Developmental Regulation of Enkephalin-met, arg(6)- Gene Expression

The expression of the proenkephalin (PENK) gene, which encodes the precursor protein for Met-enkephalin and by extension, its variants like Enkephalin-met, arg(6)-, is subject to intricate developmental regulation. Contrary to its initial characterization as a gene primarily active in the mature nervous and neuroendocrine systems, research has revealed that PENK exhibits dynamic and widespread expression during embryonic and postnatal development. nih.govoup.com This expression is transient, with high levels of PENK messenger RNA (mRNA) and its derived peptides found in various non-neuronal tissues during organogenesis, which then decrease to undetectable levels shortly after birth. oup.comnih.govnih.gov This pattern of expression suggests a significant role for PENK-derived peptides in the processes of cellular proliferation, differentiation, and tissue maturation. nih.govnih.gov

Temporal and Spatial Expression Patterns

Studies in various animal models have demonstrated that PENK gene expression is highly regulated in both a temporal and spatial manner during ontogeny. High concentrations of PENK mRNA have been identified in the embryonic mesenchymal tissues of developing fetuses, which are destined to differentiate into various mature tissues and organs. nih.govoup.comnih.gov

In rats, a survey of PENK gene expression during early postnatal development found substantial levels of its mRNA in several tissues that show little to no expression in adults, including the kidney, liver, skin, skeletal muscle, and lung. nih.gov Notably, the concentration of PENK mRNA in the skeletal muscle of neonatal rats was found to be even greater than in the brain at the same developmental stage. nih.gov This mRNA is actively translated, as demonstrated by polysomal analysis in the skeletal muscle of newborn rats. nih.gov The expression in these peripheral tissues diminishes significantly as development progresses, typically becoming undetectable shortly after birth. oup.comnih.gov

| Tissue | Expression Level in Embryonic/Neonatal Stage | Expression Level in Adulthood | Reference |

|---|---|---|---|

| Skeletal Muscle | High (greater than brain in neonates) | Undetectable | nih.gov |

| Kidney | Substantial | Undetectable | nih.govnih.gov |

| Liver | Substantial | Undetectable | nih.gov |

| Skin | Substantial | Undetectable | nih.govnih.gov |

| Lung | Substantial | Undetectable | nih.gov |

| Brain | High | Present (region-specific) | nih.gov |

| Mesenchymal Tissues | High | Undetectable | nih.govoup.comnih.gov |

Regulation by Cellular Differentiation and Molecular Mechanisms

A key aspect of PENK's developmental regulation is its close relationship with cellular differentiation. Research indicates a reciprocal interrelationship, where PENK expression is downregulated as cells undergo differentiation. nih.govoup.com This has been particularly well-documented in osteoblasts, the cells responsible for bone formation. In primary cultures of calvaria-derived osteoblasts, PENK expression decreases as the cells differentiate. nih.govoup.comoup.com This transient expression appears to be confined to the proliferation phase of cells from diverse mesodermal lineages, preceding their terminal differentiation. oup.com This correlation supports the hypothesis that PENK-derived peptides may function in an autocrine or paracrine manner to influence the development of undifferentiated cells. nih.govoup.com

The molecular control of PENK gene expression during development involves a variety of signaling pathways and regulatory factors.

Hormonal and Factor-Mediated Regulation: In fetal rat brain cell aggregates, PENK mRNA levels are increased by treatment with 8-Bromo-cyclic AMP, the phorbol (B1677699) ester TPA (phorbol 12-myristate-13-acetate), and the glucocorticoid dexamethasone. nih.gov In osteoblasts, PENK expression is modulated by bone-active agents, including the active metabolite of vitamin D, 1,25-dihydroxyvitamin D₃, and transforming growth factor-β (TGF-β). oup.com The influence of glucocorticoids on PENK expression can be complex, varying with developmental stage and species. grantome.com

Signaling Pathways: The increase in PENK mRNA in response to TPA suggests the involvement of the protein kinase C (PKC) signaling pathway. nih.gov Furthermore, the depolarization of fetal brain cells with potassium chloride or veratridine (B1662332) leads to a significant, time-dependent increase in PENK mRNA, indicating that neuronal activity can regulate its expression during development. nih.gov In the context of osteoblast differentiation, the downregulation of PENK is inhibited by the serine/threonine kinase inhibitor H-8. nih.govoup.com

Other Regulatory Factors: The protein NELL2 (neural epidermal growth factor-like like 2) has been shown to exert a dual effect on preproenkephalin gene expression. Intracellular NELL2 appears to inhibit PENK transcription, while extracellularly administered NELL2 has the opposite effect. nih.gov In vivo studies suggest the inhibitory action of intracellular NELL2 is predominant in the brain. nih.gov

| Regulatory Factor/Stimulus | Model System | Observed Effect on PENK mRNA | Reference |

|---|---|---|---|

| Cellular Differentiation | Osteoblasts | Downregulation | nih.govoup.com |

| Potassium Chloride (Depolarization) | Fetal Rat Brain Cells | Upregulation | nih.gov |

| Veratridine (Depolarization) | Fetal Rat Brain Cells | Upregulation | nih.gov |

| 8-Bromo-cyclic AMP (cAMP pathway) | Fetal Rat Brain Cells | Upregulation | nih.gov |

| Phorbol 12-myristate-13-acetate (PKC pathway) | Fetal Rat Brain Cells | Upregulation | nih.gov |

| Dexamethasone (Glucocorticoid) | Fetal Rat Brain Cells | Upregulation | nih.gov |

| 1,25-dihydroxyvitamin D₃ | Osteoblasts | Modulation | oup.com |

| Transforming Growth Factor-β (TGF-β) | Osteoblasts | Modulation | oup.com |

| NELL2 (intracellular) | Cultured Cells / Rat Brain | Inhibition | nih.gov |

| NELL2 (extracellular) | Cultured Cells | Activation | nih.gov |

Distribution and Localization of Enkephalin Met, Arg 6

Central Nervous System (CNS) Distribution

The peptide is extensively distributed throughout the central nervous system of vertebrates, including humans. mdpi.com Scientific studies, primarily in rats, have mapped its presence in numerous brain regions and the spinal cord. nih.govnih.govnih.gov

Radioimmunoassay and immunohistochemical studies have identified significant concentrations of Enkephalin-met, arg(6)- and related peptides in several key brain areas. The distribution often parallels that of its pentapeptide counterpart, Met-enkephalin. nih.gov

Striatum : This region consistently shows the highest concentration of Met-enkephalin-Arg6-Phe7-like immunoreactivity. nih.govnih.gov The striatum contains a dense network of immunoreactive varicose fibers and terminals, as well as immunoreactive cell bodies. nih.gov The peptide is stored here and can be released in a calcium-dependent manner, suggesting a neuroregulatory role. nih.gov In the bovine caudate nucleus (a part of the striatum), the processing of proenkephalin is directed toward the synthesis and storage of the final heptapeptide (B1575542). nih.govresearchgate.net

Hypothalamus : High concentrations of related proenkephalin-A-derived peptides have been found in the hypothalamus. nih.gov Enkephalins in the paraventricular nucleus of the hypothalamus are known to inhibit the secretion of corticotropin-releasing factor (CRF), playing a role in regulating the stress response. mdpi.com

Periaqueductal Gray (PAG) : The PAG is another critical site for this peptide's function. Microinjection of Met-enkephalin-Arg6-Phe7 into the PAG of rabbits produces a potent, dose-dependent analgesic effect that is reversible by naloxone (B1662785), indicating it is mediated by opioid receptors. nih.gov This suggests that endogenous release of the peptide in this region is involved in pain modulation. nih.gov

Other Brain Regions : Intermediate levels of immunoreactivity for related peptides are found in other brain regions, while low concentrations are observed in the cortex and cerebellum. nih.gov The broader family of enkephalins is also found in the hippocampus, amygdala, and thalamus. wikipedia.orgmdpi.com

Table 1: Regional Distribution of Met-enkephalin-Arg(6)-Phe(7) Immunoreactivity in Rat Brain

| Brain Region | Relative Concentration | Key Findings |

| Striatum | Highest | Dense network of immunoreactive fibers, terminals, and cell bodies. nih.govnih.gov |

| Hypothalamus | High | Parallels the distribution of Met-enkephalin. nih.gov |

| Periaqueductal Gray (PAG) | Significant | Involved in mediating analgesia. nih.gov |

| Cortex | Low | Lower concentrations compared to the striatum and hypothalamus. nih.gov |

| Cerebellum | Low | Lower concentrations compared to the striatum and hypothalamus. nih.gov |

Enkephalin-met, arg(6)- is prominently distributed in the spinal cord, with a distinct pattern that suggests a significant role in sensory processing, particularly pain.

Rostro-caudal Gradient : In the rat spinal cord, the concentration of Met-enkephalin-Arg6-Phe7 is highest in the sacral cord and progressively decreases in more rostral segments. nih.gov

Dorsal Horn Laminae : The highest content of the peptide is found within the dorsal grey matter, followed by the ventral gray, ventral white, and dorsal white matter. nih.gov This localization within the superficial dorsal horn, a key area for processing nociceptive information, is consistent with its role in pain modulation. nih.govnih.gov A dense network of perikarya (nerve cell bodies) containing related peptides is observed in the dorsal horn. capes.gov.br Studies show a close quantitative relationship between Met-enkephalin and Met-enkephalin-Arg6-Phe7 in all regions of the spinal cord, suggesting they may act as cotransmitters or that the heptapeptide may be a precursor. nih.gov

Table 2: Distribution of Met-enkephalin-Arg(6)-Phe(7) in Rat Spinal Cord

| Spinal Cord Region | Relative Concentration | Key Findings |

| Sacral Cord | Highest | Demonstrates a rostro-caudal gradient. nih.gov |

| Lumbar Cord | High | Concentration decreases rostrally. nih.gov |

| Thoracic Cord | Intermediate | Concentration decreases rostrally. nih.gov |

| Cervical Cord | Lower | Concentration decreases rostrally. nih.gov |

| Dorsal Grey Matter | Highest (within segments) | High density in superficial laminae involved in pain processing. nih.govcapes.gov.br |

| Ventral Grey Matter | Intermediate (within segments) | Lower concentration than dorsal grey matter. nih.gov |

At the cellular level, Enkephalin-met, arg(6)- is localized within specific neuronal populations and subcellular compartments consistent with its function as a neurotransmitter or neuromodulator.

Neuronal Populations : The peptide is found in neuronal cell bodies (perikarya) and a dense network of varicose fibers and axonal terminals in regions like the striatum and spinal cord dorsal horn. nih.govcapes.gov.br

Axonal Terminals and Synaptic Vesicles : As with other neuropeptides, Enkephalin-met, arg(6)- is stored in synaptic vesicles within presynaptic axon terminals. elifesciences.orgalliedacademies.org These vesicles are essential for storing neurotransmitters and releasing them into the synaptic cleft upon neuronal firing, enabling rapid chemical signaling between neurons. alliedacademies.org

Subcellular Production and Storage : In pheochromocytoma cells, which are neurologically derived, Met-enkephalin-Arg6-Phe7 has been localized to the cisternae of the rough endoplasmic reticulum, indicating its site of synthesis. nih.gov From there, it is processed and packaged into secretory granules (analogous to synaptic vesicles) for storage and eventual release. nih.gov

Peripheral Nervous System (PNS) Distribution

Beyond the CNS, enkephalins, including Met-enkephalin-Arg6-Phe7, are widely distributed throughout the peripheral and autonomic nervous systems. nih.govmdpi.comnih.gov This distribution points to a role in modulating peripheral sensory and autonomic functions.

Enteric Nervous System (ENS) : The ENS, or the "brain of the gut," has an abundance of enkephalin-containing neurons, particularly within the myenteric plexus. mdpi.comdocumentsdelivered.com

Sympathetic Ganglia : Enkephalin neurons have been identified in various sympathetic ganglia, such as the superior cervical and mesenteric ganglia. mdpi.com

Primary Afferent Fibers : The peptide is also present in some primary afferent fibers, which are sensory neurons that transmit information from the body to the spinal cord. wikipedia.org

Non-Neuronal Tissue and Organ Distribution

The synthesis and storage of Enkephalin-met, arg(6)- are not restricted to the nervous system. The peptide is also found in various endocrine tissues and other organs. nih.gov

Gastrointestinal Tract : Immunoreactivity for related peptides has been detected in all regions of the gastrointestinal tract, with the highest concentrations in the colon. documentsdelivered.com

Immune Cells : Enkephalins are also synthesized by immune cells, suggesting a role in immunomodulation. nih.govmdpi.com

The adrenal medulla is a major site of proenkephalin A synthesis and storage, containing high concentrations of its derivative peptides. wikipedia.orgnih.govnih.gov

Cellular Localization : Immunohistochemical studies in the human adrenal medulla show that Met-enkephalin-Arg6-Phe7 is located within scattered or clustered chromaffin cells. nih.gov

Subcellular Localization : Within these cells, the peptide is predominantly found in secretory granules, which is consistent with the processing of proenkephalin A and storage of the final peptide products for secretion into the bloodstream. nih.govpnas.org However, in contrast to the brain, the adrenal medulla tends to store a greater proportion of larger proenkephalin-derived polypeptides rather than fully processed small peptides like the heptapeptide. nih.govresearchgate.net

Presence in Immune Cells and Endocrine Tissues

While direct measurement of Enkephalin-met, arg(6)- within immune cells is a subject of ongoing research, substantial evidence points to the expression of its precursor, proenkephalin (PENK), in these cells. The expression of the PENK gene is considered a strong indicator of the localized synthesis of its derivative peptides. Studies have demonstrated that PENK mRNA is transiently expressed in significant levels within cells of the immune system nih.gov. For instance, naive CD4+ T lymphocytes, a critical component of the adaptive immune system, have been shown to upregulate proenkephalin expression upon activation researchgate.net. Similarly, proenkephalin mRNA levels in human peripheral blood monocytes can be increased following exposure to interleukins, suggesting a role for these peptides at sites of inflammation researchgate.net. This indicates that immune cells can locally produce and release enkephalin peptides, which can then modulate immune responses.

In endocrine tissues, the adrenal medulla is a primary site for the synthesis and storage of proenkephalin-derived peptides, including Met-enkephalin and its extended forms. nih.govwikipedia.org Immunohistochemical studies have localized Met-enkephalin-Arg-Gly-Leu and Met-enkephalin-Arg-Phe in the human adrenal medulla, where they are predominantly found within secretory granules nih.gov. This localization suggests that the final processing of proenkephalin A occurs within these granules before secretion. The presence of these peptides in both the adrenal medulla and pheochromocytomas (tumors of the adrenal medulla) further underscores the significance of this tissue as a major source of circulating enkephalins nih.gov.

Table 1: Presence of Proenkephalin (PENK) and its Derivatives in Immune and Endocrine Tissues

| Tissue/Cell Type | Species | Peptide/Gene Detected | Key Findings |

|---|---|---|---|

| CD4+ T Lymphocytes | Mouse | Proenkephalin (PENK) mRNA | Upregulated upon T cell activation. researchgate.net |

| Mesenteric Lymph Nodes | Rat | Proenkephalin (PENK) mRNA | Expression is modulated by the adrenergic system. nih.gov |

| Blood Monocytes | Human | Proenkephalin (PENK) mRNA | Increased expression following addition of IL-6. researchgate.net |

| Adrenal Medulla | Human | Met-enkephalin-Arg-Gly-Leu, Met-enkephalin-Arg-Phe | Localized in secretory granules. nih.gov |

| Adrenal Medulla | Bovine | Met-enkephalin-Arg-Gly-Leu | Identified as an endogenous opioid peptide. nih.gov |

Distribution in Visceral Organs (e.g., Kidney, Heart, Liver, Pancreas)

Proenkephalin-derived peptides are widely distributed throughout various visceral organs, suggesting their involvement in a range of local regulatory functions. Studies in rats and guinea pigs have mapped the presence of Met-enkephalin-Arg-Phe in numerous tissues. High concentrations of this peptide are found in the gastrointestinal tract, including the stomach, duodenum, and ileum, as well as in the lungs. In contrast, the pancreas and liver of these species contain virtually no immunoreactivity for this peptide.

Research has also demonstrated the widespread expression of the precursor protein proenkephalin (PENK) in the non-neuronal tissues of rats, mice, humans, and pigs nih.gov. Immunofluorescence has confirmed the presence of enkephalin-like immunoreactivity in heart and skeletal muscle myocytes, intestinal and kidney epithelium, and intestinal smooth muscle cells nih.gov. Furthermore, isolated tissue studies have shown that the heart, skeletal muscle, and intestine can release enkephalins, supporting the hypothesis that these non-neuronal tissues contribute to both local and systemic enkephalin-mediated effects nih.gov.

Table 2: Distribution of Proenkephalin (PENK) and its Derivatives in Visceral Organs

| Organ | Species | Peptide/Gene Detected | Concentration/Finding |

|---|---|---|---|

| Heart | Rat, Mouse, Human, Pig | Proenkephalin (PENK), Enkephalins | PENK production and enkephalin release observed. nih.gov |

| Lung | Rat, Guinea Pig | Met-enkephalin-Arg-Phe | High content found. |

| Kidney | Rat | Enkephalins | Immunoreactivity demonstrated in epithelium. nih.gov |

| Liver | Rat, Guinea Pig | Met-enkephalin-Arg-Phe | Practically devoid of immunoreactivity. |

| Pancreas | Rat, Guinea Pig | Met-enkephalin-Arg-Phe | Practically devoid of immunoreactivity. |

| Intestine (various parts) | Rat, Guinea Pig | Met-enkephalin-Arg-Phe | High content found. |

| Intestine | Rat, Mouse, Human, Pig | Proenkephalin (PENK), Enkephalins | PENK production and enkephalin release observed. nih.gov |

Interspecies and Comparative Distribution Patterns (e.g., Mammalian vs. Invertebrate Models)

The conservation of enkephalinergic systems across diverse species, from invertebrates to mammals, highlights their fundamental biological importance. In mammals such as humans, bovines, rats, and guinea pigs, proenkephalin A and its derivative peptides, including Met-enkephalin, Leu-enkephalin, Met-enkephalin-Arg-Gly-Leu, and Met-enkephalin-Arg-Phe, exhibit a parallel distribution in the brain and peripheral tissues nih.gov. The consistent molar ratios of these peptides in various brain regions suggest a conserved processing mechanism from the common precursor, proenkephalin A nih.gov.

Notably, the presence of these opioid peptides is not limited to vertebrates. Research has identified Met-enkephalin-Arg-Phe in the neural tissues of the invertebrate mollusc, Mytilus edulis (the blue mussel). Extracts from the pedal ganglia of this mollusc contain a peptide with the same primary structure and binding activities as authentic Met-enkephalin-Arg-Phe. This finding indicates that invertebrates possess enkephalinergic systems that are biochemically similar to those found in higher organisms. The existence of proenkephalin in animals that diverged evolutionarily 500 million years ago suggests that these opioid peptides may have first arisen as modulators of cellular immune function.

Table 3: Interspecies Distribution of Proenkephalin A-Derived Peptides

| Species | Phylum | Tissue Studied | Peptide(s) Detected | Significance |

|---|---|---|---|---|

| Human, Bovine | Chordata (Mammalia) | Brain | Met-Enk, Leu-Enk, Met-Enk-Arg-Gly-Leu, Met-Enk-Arg-Phe | Parallel distribution and conserved molar ratios suggest similar processing from proenkephalin A. nih.gov |

| Rat, Guinea Pig | Chordata (Mammalia) | Brain, Visceral Organs | Met-enkephalin-Arg-Phe | Widespread distribution in central and peripheral tissues. |

| Mytilus edulis (Blue Mussel) | Mollusca | Pedal Ganglia (Neural Tissue) | Met-enkephalin-Arg-Phe | Demonstrates the ancient evolutionary origin of enkephalinergic systems. |

Receptor Pharmacology and Signal Transduction of Enkephalin Met, Arg 6

Opioid Receptor Interaction Profile

The interaction of Met-enkephalin-Arg-Phe with the three main classes of opioid receptors—delta (DOPr), mu (MOPr), and kappa (KOPr)—has been the subject of numerous investigations. However, the resulting data reveal a complex and sometimes contradictory receptor selectivity profile, which appears to be significantly influenced by the species and specific tissue being examined. nih.govnih.govnih.govnih.gov

Delta-Opioid Receptor (DOPr) Agonism and Binding Affinity

Conversely, a study using human cerebral cortex membranes found that Met-enkephalin-Arg-Phe had little to no influence on the specific binding of the DOPr-selective ligand [3H]DPDPE, suggesting a lack of significant affinity for delta receptors in this specific human tissue. nih.gov This highlights the critical role of species and tissue differences in determining the receptor interaction profile of this peptide.

| Compound | Receptor | Species/Tissue | Assay Type | Affinity (Ki) / Potency (IC50/EC50) |

| Met-enkephalin | DOPr | Human (HEK293 cells) | cAMP Inhibition | IC50: 6.4 nM |

| Met-enkephalin | DOPr | Human (cloned) | [35S]GTPγS Binding | EC50: 47 nM |

| Met-enkephalin | DOPr | Human (cloned) | [3H]diprenorphine Displacement | Ki: 2 nM |

| Met-enkephalin | DOPr | Guinea Pig (brain) | [3H]DPDPE-Cl Displacement | Ki: 1.1 nM |

This table presents data for the parent compound Met-enkephalin, often used as a reference for its derivatives. Data for the specific Arg(6)-Phe(7) variant is less consistently reported across standardized assays. guidetopharmacology.org

Mu-Opioid Receptor (MOPr) Interaction and Selectivity

The interaction of Met-enkephalin-Arg-Phe with the mu-opioid receptor (MOPr) also yields varied results depending on the experimental context. In studies utilizing human cerebral cortex membranes, the peptide demonstrated a high affinity for MOPr. nih.gov The specific binding of radiolabeled Met-enkephalin-Arg-Phe was effectively inhibited by the MOPr-selective agonist DAMGO, and the peptide itself showed high affinity for [3H]DAMGO binding sites. nih.gov Furthermore, its inhibitory effect on potassium-stimulated norepinephrine (B1679862) release in rat cerebral cortex slices appears to be mediated by mu-receptors. nih.gov

In contrast, research using rat and frog brain membranes found that the mu-selective antagonist cyprodime (B53547) had the lowest potency in inhibiting the effects of Met-enkephalin-Arg-Phe, suggesting a weaker interaction at the MOPr in these preparations compared to DOPr and KOPr. researchgate.net Studies on various splice variants of the mouse MOPr show that Met-enkephalin-Arg-Phe can have a wide range of functional potencies (EC50 values from 29–170 nM) despite having similar binding affinities (Ki values) across these receptor isoforms. mdpi.com This indicates that the C-terminal structure of MOPr variants can significantly influence the peptide's efficacy. mdpi.com

| Compound | Receptor | Species/Tissue | Assay Type | Affinity (Ki) / Potency (EC50) |

| Met-enkephalin-Arg-Phe | MOPr (splice variants) | Mouse | [35S]GTPγS Binding | EC50: 29 - 170 nM |

| Met-enkephalin-Arg-Phe | MOPr (splice variants) | Mouse | Radioligand Binding | Ki: Similar across variants |

This table illustrates the functional selectivity of Met-enkephalin-Arg-Phe at different mu-opioid receptor splice variants. mdpi.com

Kappa-Opioid Receptor (KOPr) Considerations

Evidence suggests that Met-enkephalin-Arg-Phe also interacts with kappa-opioid receptors (KOPr). In studies with rat and frog brain membranes, the kappa-selective antagonist norbinaltorphimine (B1679850) was potent in inhibiting the G-protein activation stimulated by the peptide. researchgate.net This suggests a significant role for KOPr in the peptide's mechanism of action in these species. researchgate.net Specifically in frog brain, the binding characteristics point towards a kappa-2 subtype specificity. nih.gov

However, in human cerebral cortex membranes, Met-enkephalin-Arg-Phe was found to have very low affinity for kappa2-receptors and did not displace the kappa1-selective ligand [3H]U69,593, indicating negligible interaction with these receptor subtypes in human cortical tissue. nih.gov This further underscores the species-dependent nature of the peptide's receptor selectivity.

Evidence for Non-Opioid Recognition Sites

Beyond the classical opioid receptors, there is compelling evidence that Met-enkephalin-Arg-Phe binds to non-opioid recognition sites. researchgate.net Saturation binding studies in frog brain membranes revealed the presence of a second, lower-affinity binding site that is thought to be non-opiate in character. nih.gov The C-terminal tetrapeptide of Met-enkephalin-Arg-Phe is Phe-Met-Arg-Phe, which, in its amidated form (FMRFamide), is a known molluscan neuropeptide. nih.gov This structural similarity has led to the suggestion that Met-enkephalin-Arg-Phe may act at FMRFamide-like receptors in vertebrates. Indeed, iontophoretically applied FMRFamide produces excitatory effects on rat medullary neurons that are not blocked by the opioid antagonist naloxone (B1662785), whereas Met-enkephalin-Arg-Phe has predominantly depressant effects, suggesting they act at distinct receptors. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Like all opioid peptides, Met-enkephalin-Arg-Phe exerts its cellular effects by acting as an agonist at G-protein coupled receptors (GPCRs). mdpi.com The binding of the peptide to an opioid receptor initiates a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein on the intracellular side of the membrane. This activation is demonstrated by the stimulation of [35S]GTPγS binding in the presence of the peptide. researchgate.netmdpi.com Furthermore, the binding affinity of Met-enkephalin-Arg-Phe is reduced in the presence of non-hydrolyzable GTP analogs like Gpp(NH)p, a characteristic feature of GPCR agonists. nih.gov The activated G-protein then dissociates into its Gα and Gβγ subunits, which go on to modulate the activity of various downstream effector proteins.

Inhibition of Adenylate Cyclase Activity

Opioid receptors are canonically coupled to inhibitory G-proteins of the Gi/o family. mdpi.com A primary downstream effect of Gi/o protein activation is the inhibition of the enzyme adenylate cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). guidetopharmacology.org Functional assays for DOPr agonists, for instance, often measure the inhibition of forskolin-induced cAMP accumulation as a direct indicator of receptor activation and subsequent G-protein-mediated signaling. guidetopharmacology.org This pathway is a central mechanism through which Met-enkephalin-Arg-Phe and other enkephalins produce their neuromodulatory effects.

Modulation of Ion Channel Activity (e.g., Calcium Channels)

Enkephalin-met, arg(6)-, also known as Met-enkephalin-Arg6-Phe7 (MERF), exerts its physiological effects primarily through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). A principal mechanism by which MERF modulates neuronal activity is by altering the function of ion channels, leading to a decrease in neuronal excitability.

Upon binding to its target receptors, particularly the μ-opioid receptor for which it has a high affinity, MERF initiates a signaling cascade that involves the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. nih.govwikipedia.org The liberated Gβγ subunit directly interacts with and modulates voltage-gated calcium channels (VGCCs) on the presynaptic terminal. youtube.comnih.gov This interaction inhibits the channels, leading to a reduction in calcium influx, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release. wikipedia.org

Simultaneously, the Gβγ subunit can bind to and activate G-protein-gated inwardly rectifying potassium channels (GIRKs). youtube.comnih.gov The activation of GIRKs on the postsynaptic membrane increases potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thus producing an inhibitory effect on the neuron. nih.govjneurosci.org

The table below summarizes the key ion channels modulated by the activation of opioid receptors by agonists like Enkephalin-met, arg(6)-.

| Ion Channel Type | Effect of Receptor Activation | Molecular Subunit | Physiological Consequence |

|---|---|---|---|

| Voltage-Gated Calcium Channels (VGCCs) | Inhibition | Gβγ | Decreased presynaptic calcium influx |

| G-protein-gated Inwardly Rectifying Potassium Channels (GIRKs) | Activation | Gβγ | Postsynaptic hyperpolarization |

Downstream Intracellular Signaling Cascades

The signal transduction of Enkephalin-met, arg(6)- begins with its binding to opioid receptors, which are coupled to inhibitory G-proteins (Gαi/o). wikipedia.orgmdpi.com This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer. youtube.comnih.gov

The activated Gαi/o subunit's primary effector is the enzyme adenylyl cyclase. Gαi/o inhibits the activity of adenylyl cyclase, resulting in a significant reduction in the intracellular synthesis of the second messenger cyclic adenosine monophosphate (cAMP) from ATP. mdpi.comfrontiersin.org A decrease in cAMP levels has several downstream consequences, most notably a reduction in the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous cellular proteins, including ion channels and transcription factors. nih.gov

This canonical pathway represents the principal mechanism of signal transduction for Enkephalin-met, arg(6)- and other opioid agonists. Chronic activation of this pathway can lead to cellular adaptations, including the upregulation of the adenylyl cyclase and PKA systems, which is a proposed mechanism for the development of tolerance. nih.gov The signaling cascade is terminated when the Gα subunit hydrolyzes GTP back to GDP, allowing it to reassociate with the Gβγ subunit and the receptor. wikipedia.org

The following table outlines the principal steps in the downstream signaling cascade initiated by Enkephalin-met, arg(6)-.

| Step | Molecule/Process | Action/Effect |

|---|---|---|

| 1. Receptor Binding | Enkephalin-met, arg(6)- binds to μ-opioid receptor | Conformational change in the receptor |

| 2. G-Protein Activation | Gαi/o subunit exchanges GDP for GTP | Dissociation of Gαi/o from Gβγ |

| 3. Effector Modulation | Activated Gαi/o interacts with Adenylyl Cyclase | Inhibition of Adenylyl Cyclase activity |

| 4. Second Messenger Level | Intracellular cAMP concentration | Decreased production of cAMP |

| 5. Downstream Kinase | Protein Kinase A (PKA) | Reduced activity due to low cAMP levels |

Mechanisms of Influence on Neurotransmitter Release and Synaptic Plasticity

The modulation of ion channels and intracellular signaling cascades by Enkephalin-met, arg(6)- directly translates into significant effects on neurotransmitter release and synaptic plasticity. The primary mechanism for inhibiting neurotransmitter release is presynaptic. By inhibiting voltage-gated calcium channels, MERF reduces the influx of calcium into the presynaptic terminal that is necessary for the release of neurotransmitters into the synaptic cleft. wikipedia.org

Research has demonstrated this effect across different neuronal systems and neurotransmitters.

Norepinephrine: In the rat cerebral cortex, Enkephalin-met, arg(6)- inhibits the potassium-stimulated release of norepinephrine, an effect mediated by μ-opioid receptors. nih.gov

Acetylcholine: The peptide has been shown to inhibit cholinergic neurotransmission in the rabbit isolated atria, with evidence pointing to a prejunctional site of action. nih.gov

Glutamate (B1630785): In the nucleus accumbens, Enkephalin-met, arg(6)- causes a dose-dependent decrease in the frequency of miniature excitatory postsynaptic currents (mEPSCs) without changing their amplitude. upenn.edu This indicates a presynaptic reduction in the probability of glutamate release. upenn.edu

This modulation of glutamate release is a key mechanism by which Enkephalin-met, arg(6)- influences synaptic plasticity. Specifically, in the nucleus accumbens, enhanced μ-opioid receptor activation by MERF leads to a cell type-specific long-term depression (LTD) of glutamate release onto medium spiny neurons that express the Drd1 dopamine (B1211576) receptor. upenn.edu This form of synaptic plasticity, where the strength of a synapse is reduced long-term, plays a crucial role in neural circuits related to reward and motivation. upenn.edu By acting as a neuromodulator, Enkephalin-met, arg(6)- can thus shape synaptic strength and information processing within specific brain circuits. frontiersin.org

Enzymatic Metabolism and Degradation Pathways of Enkephalin Met, Arg 6

Identification of Key Peptidases Involved in Inactivation

The metabolism of Enkephalin-met, arg(6)- is a complex process involving several enzymes that cleave the peptide at specific sites. The primary enzymes responsible for its inactivation include Aminopeptidase (B13392206) N (APN), Neutral Endopeptidase (NEP/Neprilysin), and Angiotensin-Converting Enzyme (ACE). Other peptidases, such as Dipeptidyl Peptidase 3 and Carboxypeptidase A6, also contribute to its breakdown. When incubated with striatal slices, Enkephalin-met, arg(6)- is rapidly degraded by at least four classes of peptidases: "enkephalinase" (NEP), ACE, aminopeptidases, and an endopeptidase that releases the tetrapeptide Tyr-Gly-Gly-Phe nih.gov.

Aminopeptidase N (APN) is a membrane-bound metalloprotease that plays a significant role in the degradation of enkephalins frontiersin.org. This enzyme is known to cleave the Tyr¹-Gly² amide bond at the N-terminus of enkephalin peptides nih.gov. The action of a bestatin-sensitive aminopeptidase is considered a critical pathway in the inactivation of both exogenous and endogenous enkephalins nih.gov. Inhibition of this aminopeptidase activity leads to a potentiation and prolongation of the antinociceptive effects of Enkephalin-met, arg(6)- nih.gov.

Neutral Endopeptidase (NEP), also known as neprilysin or enkephalinase, is a zinc-dependent membrane-bound metallopeptidase belonging to the M13 family uky.eduhzdr.de. NEP is widely expressed in various tissues and is a key enzyme in the degradation of a broad range of biologically active peptides, including enkephalins uky.eduhzdr.de. It preferentially cleaves peptides on the amino side of hydrophobic residues uky.edunih.gov. In the context of enkephalin metabolism, NEP is responsible for cleaving the Gly³-Phe⁴ bond nih.gov. The inhibition of NEP has been shown to protect enkephalins from degradation, thereby enhancing their physiological effects physiology.org.

Angiotensin-Converting Enzyme (ACE) is a dipeptidyl carboxypeptidase that is well-known for its role in the renin-angiotensin system. However, it also plays a significant role in the metabolism of enkephalins biorxiv.orgbiorxiv.org. Specifically, ACE degrades Enkephalin-met, arg(6)- by cleaving the Phe⁵-Met⁶ bond, which is a non-canonical mechanism compared to its action on angiotensin I biorxiv.org. The N-terminal catalytic domain of ACE has been identified as the primary site for the degradation of Enkephalin-met, arg(6)- in brain tissue nih.govbiorxiv.org. Inhibition of ACE with drugs like captopril robustly increases the extracellular levels of Enkephalin-met, arg(6)- biorxiv.org.

Besides the primary enzymes, other peptidases also contribute to the metabolism of enkephalins. Dipeptidyl Peptidase III (DPP-III) is a cytosolic, zinc-dependent exopeptidase that has a high affinity for enkephalins and is involved in the final steps of intercellular protein degradation nih.govresearchgate.netnih.gov. It catalyzes the sequential release of dipeptides from the N-terminus of peptide substrates nih.gov. Enkephalins are among the most preferred substrates for DPP-III, suggesting a physiological role in regulating their disposition nih.gov. Carboxypeptidase A6 is another enzyme involved in the clearance of enkephalins.

| Peptidase | Abbreviation | Cleavage Site on Enkephalin-met, arg(6)- | Primary Location |

|---|---|---|---|

| Aminopeptidase N | APN | Tyr¹-Gly² | Cell Membranes (Widespread) |

| Neutral Endopeptidase | NEP/Neprilysin | Gly³-Phe⁴ | Cell Membranes (Widespread), especially in kidney and brain |

| Angiotensin-Converting Enzyme | ACE | Phe⁵-Met⁶ | Cell Membranes (Widespread), particularly in lungs and brain |

| Dipeptidyl Peptidase 3 | DPP-III | Gly²-Gly³ | Cytosol (Widespread) |

Regulation of Peptide Half-Life and Bioavailability in Biological Systems

The short half-life of enkephalins, including Enkephalin-met, arg(6)-, is a direct consequence of their rapid enzymatic degradation upf.edu. This rapid breakdown limits their bioavailability and the duration of their physiological effects patsnap.com. The levels of enkephalin-degrading enzymes can, therefore, finely tune the signaling of these peptides patsnap.com. For instance, in cerebrospinal fluid, the degradation half-life of methionine-enkephalin has been measured to be in the range of 20.8 to 33.8 minutes in vitro nih.gov. The bioavailability of enkephalins is a more critical factor than high receptor specificity or inhibitory potency for their therapeutic potential nih.gov. Chronic exposure to enkephalins can also lead to the down-regulation of their receptors, which is another mechanism of regulating their long-term effects nih.gov.

Enzymatic Inhibitors and their Impact on Enkephalin-met, arg(6)- Signaling Augmentation

Inhibiting the enzymes that degrade Enkephalin-met, arg(6)- is a key strategy to prolong its half-life and enhance its biological effects upf.edupatsnap.com. By blocking these peptidases, inhibitors prevent the breakdown of enkephalins, leading to their accumulation and a more pronounced and sustained activation of opioid receptors patsnap.com. This approach has been explored for various therapeutic applications, including pain management mdpi.com.

Several inhibitors have been studied for their ability to protect enkephalins from degradation. Bestatin , an aminopeptidase inhibitor, has been shown to potently inhibit the hydrolysis of enkephalins and potentiate their antinociceptive activity nih.govnih.gov. Thiorphan , an inhibitor of NEP ("enkephalinase"), also significantly protects enkephalins from degradation and exhibits antinociceptive properties nih.govnih.gov. The co-administration of bestatin and thiorphan results in a strong reduction in the hydrolysis of enkephalins, indicating the involvement of both enzymes in their inactivation nih.gov.

Captopril , an ACE inhibitor, has been shown to increase the levels of Enkephalin-met, arg(6)- and potentiate its effects biorxiv.orgnih.gov. Specifically, captopril inhibits the degradation of Enkephalin-met, arg(6)- to Met-enkephalin biorxiv.org. A selective inhibitor of the N-terminal domain of ACE, RXP 407, has been shown to reduce the degradation of both exogenously applied and endogenously released Enkephalin-met, arg(6)- nih.govbiorxiv.org.

The use of these inhibitors demonstrates that by preventing enzymatic degradation, the signaling of endogenous peptides like Enkephalin-met, arg(6)- can be significantly augmented.

| Inhibitor | Target Enzyme | Effect on Enkephalin-met, arg(6)- Signaling | Observed Outcome |

|---|---|---|---|

| Bestatin | Aminopeptidase N (APN) | Potentiation and prolongation | Increased antinociception nih.govnih.gov |

| Thiorphan | Neutral Endopeptidase (NEP) | Potentiation | Increased antinociception, increased dopamine (B1211576) and serotonin turnover nih.govnih.gov |

| Captopril | Angiotensin-Converting Enzyme (ACE) | Potentiation | Increased extracellular levels of MERF, potentiated vasodepressor action biorxiv.orgnih.gov |

| RXP 407 | ACE (N-terminal domain) | Reduced degradation | Decreased breakdown of exogenously applied and endogenously released MERF nih.govbiorxiv.org |

Endogenous Physiological and Biological Roles of Enkephalin Met, Arg 6 Mechanistic Studies

Role in Neuroregulation and Neuromodulation

Enkephalin-met, arg(6)-, a heptapeptide (B1575542) derived from the precursor molecule proenkephalin, functions as a significant neuromodulator within the central nervous system. mdpi.comnih.govresearchgate.net Like other endogenous opioid peptides, it plays a crucial role in regulating a wide array of physiological processes by interacting with opioid receptors. nih.govnih.gov Its distribution throughout the central nervous system allows it to influence pain perception, emotional regulation, motor control, and stress responses. nih.govresearchgate.net The neuromodulatory effects of enkephalins are achieved by altering neuronal excitability and neurotransmitter release. nih.gov Specifically, enkephalins can inhibit the release of excitatory neurotransmitters such as glutamate (B1630785), thereby dampening synaptic transmission in various neural pathways. nih.govnih.gov This action is fundamental to its role in modulating complex behaviors and maintaining homeostasis. Research has demonstrated that enkephalin transmission can positively modulate both dopamine (B1211576) and glutamate neurotransmission within the brain's reward circuits, highlighting its integral role in neuroregulation. nih.gov The presence and activity of Met-enkephalin [Arg6, Phe7] have been confirmed in key brain regions like the bovine caudate, further substantiating its role as an active neuroregulator. capes.gov.br

Mechanisms of Pain Modulation within Neural Circuitry

Enkephalins are pivotal in the body's natural pain-relief system, acting as endogenous analgesics. nih.govresearchgate.net Enkephalin-met, arg(6)-, as a member of this peptide family, contributes to pain modulation by acting on opioid receptors located throughout the central and peripheral nervous systems. mdpi.comnih.govnih.gov Its analgesic effects are mediated through the inhibition of pain signals at multiple levels of the neural axis. nih.gov

One of the primary sites for enkephalinergic pain modulation is the dorsal horn of the spinal cord, the first relay station for incoming pain signals from the periphery. nih.govnih.gov Enkephalin-containing interneurons in the dorsal horn play a critical role in gating nociceptive information. nih.govstanford.edu

When released, Enkephalin-met, arg(6)- and other enkephalins bind to opioid receptors on the presynaptic terminals of primary afferent neurons (the first-order neurons carrying pain signals). nih.govresearchgate.net This binding action inhibits the release of excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP), into the synapse. nih.govresearchgate.net By reducing the release of these neurotransmitters, enkephalins effectively decrease the transmission of pain signals to second-order neurons that ascend to higher brain centers. nih.govresearchgate.net This presynaptic inhibition is a key mechanism for dampening the intensity and perception of pain at the spinal level. nih.govstanford.edu Studies have shown that some enkephalinergic neurons in the dorsal horn co-express GABA, another major inhibitory neurotransmitter, suggesting a coordinated and powerful inhibitory control over nociceptive pathways. nih.govstanford.edu

Table 1: Research Findings on Nociceptive Inhibition in the Dorsal Horn

| Mechanistic Aspect | Research Finding | Implication for Pain Modulation |

|---|---|---|

| Neurotransmitter Inhibition | Enkephalins block the release of glutamate, substance P, and CGRP from primary afferent neurons. nih.govresearchgate.net | Reduces the transmission of pain signals to higher brain centers, decreasing pain perception. |

| Receptor Action | Enkephalins bind to opioid receptors on presynaptic terminals of nociceptive fibers. nih.gov | Initiates the cascade that leads to the inhibition of neurotransmitter release. |

| Neuronal Type | Enkephalinergic neurons in laminae I-II of the dorsal horn co-express GABA. nih.gov | Suggests a synergistic inhibitory effect on pain signaling pathways. |

| Descending Control | Descending pathways from the brainstem can activate spinal enkephalin-containing interneurons. stanford.edumdpi.com | Provides a top-down mechanism for the brain to control pain perception at the spinal level. |

Beyond the spinal cord, Enkephalin-met, arg(6)- modulates pain perception by influencing synaptic activity in higher brain centers involved in the emotional and cognitive aspects of pain, such as the anterior cingulate cortex (ACC). The ACC is a key region in the "pain matrix" and is crucial for processing the unpleasant emotional experience associated with pain. researchgate.net

Endogenous opioids, including enkephalins, can modulate the balance of excitation and inhibition within the thalamo-cortical circuits that project to the ACC. mdpi.com By acting on opioid receptors within the ACC, these peptides can suppress excessive neuronal activity that contributes to the experience of chronic pain. This modulation helps to regulate the emotional response to pain. nih.govresearchgate.net The mechanism involves altering synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of pain chronification in the ACC. researchgate.net By inhibiting the induction of LTP, enkephalins can reduce the sensitization of cortical synapses that underlies persistent pain states.

Involvement in Stress Response and Neuroendocrine Regulation

Enkephalins are integral components of the neuroendocrine system that governs the body's response to stress. nih.govmdpi.com They interact closely with the primary stress-response system, the hypothalamic-pituitary-adrenal (HPA) axis, to regulate its activity and contribute to the maintenance of homeostasis during and after a stressful event. mdpi.comnih.govdrzaar.com

The HPA axis is a neuroendocrine cascade initiated by the hypothalamus releasing corticotropin-releasing hormone (CRH), which stimulates the pituitary to release adrenocorticotropic hormone (ACTH), in turn causing the adrenal glands to secrete cortisol, the primary stress hormone. drzaar.comclevelandclinic.orgresearchgate.net Enkephalin-met, arg(6)- and related peptides can modulate this axis at multiple levels.

Studies in mice have shown that administration of a Met-enkephalin derivative, Met(5)-enkephalin-Arg(6)-Phe(7), activates the HPA axis, leading to increased plasma corticosterone (B1669441) levels. nih.gov This effect appears to be mediated predominantly by kappa-opioid receptors and involves the activation of CRH neurons in the paraventricular nucleus (PVN) of the hypothalamus. nih.govnih.gov Conversely, other research indicates that enkephalins can also exert an inhibitory influence on the HPA axis, potentially as part of a negative feedback loop to prevent stress response over-activation. nih.gov For instance, isolation stress in lambs was found to increase hypothalamic Met-enkephalin concentration while decreasing it in the pituitary and adrenal cortex, suggesting a complex, tissue-specific regulation of the HPA axis by enkephalins during psychological stress. nih.gov

Table 2: Effects of Enkephalin-met, arg(6)- and Related Peptides on HPA Axis Components

| Peptide Studied | Experimental Model | Observed Effect on HPA Axis | Receptor/Mediator Implicated |

|---|---|---|---|

| Met(5)-enkephalin-Arg(6)-Phe(7) (MERF) | Mice (Intracerebroventricular injection) | Increased plasma corticosterone. nih.gov | Kappa-opioid receptors, CRH. nih.gov |

| Met-enkephalin | Lambs (Isolation stress) | Increased hypothalamic concentration; decreased pituitary and adrenal concentration. nih.gov | Implies modulation of the psychological stress response. nih.gov |

| Enkephalins (general) | General Neuroendocrine Studies | Can inhibit CRH release from the PVN. nih.gov | Part of a feedback mechanism to regulate the stress response. |

By modulating the HPA axis and key brain circuits involved in emotion, enkephalins play a role in emotional regulation and the capacity to adapt to stress, a concept known as stress resilience. nih.govnih.gov Effective emotional regulation is a protective factor that enables individuals to manage negative emotions and reframe stressful situations. researchgate.netnih.gov The enkephalinergic system contributes to this by alleviating the negative affective states associated with both pain and stress. nih.gov

Chronic stress can lead to maladaptive behavioral changes, but the endogenous opioid system can engender compensatory physiological responses to reduce the deleterious effects of stress. nih.gov Research suggests that enkephalin signaling is a major component of the stress resilience circuitry. nih.govnih.govresearchgate.net For example, early life stress in rats was shown to decrease the immunoreactivity of Met-ENK-Arg6Phe7 in brain areas critical for stress and emotion, such as the amygdala and hypothalamus, suggesting that alterations in this specific peptide system are linked to the long-term consequences of stress. nih.gov By buffering the impact of stressors on neural circuits, the enkephalinergic system helps maintain homeostasis and promotes adaptive outcomes in the face of adversity. nih.govnih.gov

Immunomodulatory Properties

Methionine-enkephalin (Met-Enk), an endogenous opioid peptide, demonstrates significant involvement in the modulation of the immune system. nih.govguidetopharmacology.org Its effects are complex, exhibiting a dual nature that is dependent on the dosage. nih.gov Research indicates that peripherally administered Met-Enk can either suppress or potentiate immune reactivity; high doses tend to be immunosuppressive, while low doses enhance immune responses. nih.gov The immunomodulatory actions of Met-Enk are part of a broader network of interactions between the nervous and immune systems. nih.gov

The peptide exerts its influence on both humoral and cell-mediated immunity. nih.gov Studies involving central administration of Met-Enk into the lateral ventricles of the rat brain have revealed a profound capacity to regulate immune function. nih.gov This central application has been shown to influence nonspecific local inflammatory reactions, specific delayed hypersensitivity skin reactions, experimental allergic encephalomyelitis, anaphylactic shock, and antibody production (plaque-forming cell response and hemagglutinin production). nih.gov The immunomodulatory effects are mediated through opioid receptors, and the specific interaction between the conformational structure of the enkephalin peptide and the receptor subtype determines the functional outcome. nih.gov This interaction highlights the intricate communication pathways linking the central nervous system and the immune system. nih.gov

Participation in Cardiovascular Function and Ischemic Tolerance

Endogenous opioids of the enkephalin class, including the heptapeptide Methionine-enkephalin-Arg(6)-Phe(7) (MEAP), play a role in cardiovascular function, particularly in enhancing ischemic tolerance. nih.gov Growing evidence suggests that cardiac enkephalins and their corresponding receptors are involved in the protective mechanisms of ischemic preconditioning (IPC), a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. nih.gov Studies indicate that MEAP can act as a hormonal modulator of ischemic tolerance. When administered either directly to the heart or absorbed from a distant tissue like skeletal muscle, MEAP induces cardioprotection. nih.gov

In experimental models, ischemia has been shown to alter the balance of cardiac enkephalins. Following global ischemia and reperfusion in isolated rat hearts, the precursor pool of proenkephalin (PEP) was reduced, while MEAP levels increased by 53%, suggesting enhanced processing from its precursor. nih.gov This shift appears to be a crucial part of the heart's endogenous protective response. The administration of synthetic enkephalins, including MEAP, before an ischemic event was found to completely prevent the mechanical dysfunction typically observed during reperfusion in untreated control hearts. nih.gov

The cardioprotective effects of enkephalins are mediated through specific signaling pathways. One key mechanism involves the activation of nitric oxide synthase (NOS) and ATP-regulated potassium (KATP) channels. nih.gov The enkephalin analogue Eribis peptide 94, which binds to μ- and δ-opioid receptors, has been shown to reduce infarct size by 30–40% in rat models of ischemia-reperfusion injury. nih.gov This protection was blocked by KATP channel antagonists and NOS inhibitors, indicating the essential role of these pathways. nih.gov

Acute administration of the enkephalin analogue appears to enhance nitric oxide (NO) release via the phosphorylation of endothelial nitric oxide synthase (eNOS). nih.gov In contrast, chronic administration (24 hours prior to ischemia) confers protection through the upregulation of inducible nitric oxide synthase (iNOS). nih.gov This suggests that enkephalins can trigger both immediate and delayed protective mechanisms. Studies with MEAP in isolated rabbit hearts further support its role as a hormonal mediator. Treatment with MEAP 24 hours before ischemia significantly reduced infarct size, suggesting it can be released from muscle tissue and exert a distant, protective effect on the heart. nih.gov

Table 1: Experimental Findings on Cardioprotective Effects

| Experimental Model | Compound Administered | Key Finding | Reference |

|---|---|---|---|

| Isolated Perfused Rat Hearts | Endogenous (Ischemic Preconditioning) | IPC increased MEAP levels by 53% and prevented mechanical dysfunction post-ischemia. | nih.gov |

| Isolated Perfused Rabbit Hearts | Methionine-enkephalin-Arg(6)-Phe(7) (MEAP) | MEAP treatment 24 hours before ischemia significantly reduced infarct size. | nih.gov |

Role in Neuroprotection and Cellular Proliferation Regulation

Enkephalins have demonstrated neuroprotective capabilities in various contexts. mdpi.com They can reduce the neurotoxicity associated with excessive glutamate release, a key factor in neuronal damage following events like stroke. mdpi.com Furthermore, enkephalins help to attenuate oxidative stress in the central nervous system. mdpi.com Elevated levels of enkephalins have been observed in the brains of transgenic mouse models of Alzheimer's disease and in human Alzheimer's disease brains, particularly in regions critical for memory like the dentate gyrus. nih.gov While these elevations may represent a compensatory response, studies suggest they may also contribute to cognitive impairments. nih.gov For instance, in mouse models, memory deficits were lessened by blocking μ-opioid receptors, indicating that the enkephalin system's overactivation could be detrimental in this context. nih.gov

Regarding cellular proliferation, Met-enkephalin's effects are complex and context-dependent, often mediated by different receptor subtypes. nih.gov The peptide is known to have an inhibitory effect on cell growth, a non-opioid action thought to be mediated by the zeta (ζ)-opioid receptor, also known as the opioid growth factor receptor (OGFR). nih.govwikipedia.org In studies using primary cultures of rat adrenocortical cells, Met-enkephalin exerted a significant antiproliferative effect that was reversible by the opioid antagonist naltrexone. nih.gov However, in in-vivo models of adrenal growth, the role of different opioid receptors (μ, δ, and ζ) was more varied, suggesting that the peptide's influence on cell proliferation can be modulated by extra-adrenal, indirect mechanisms. nih.gov

Other Biological Processes

Met-enkephalin is implicated in the central regulation of feeding and appetite. nih.gov The hypothalamus and limbic regions of the brain, which are crucial for energy homeostasis, contain enkephalin neurons. nih.govdergipark.org.tr Studies in sheep have shown that the concentration of Met-enkephalin in specific brain regions changes in relation to hunger and satiety. nih.gov For example, the content of Met-enkephalin in the amygdala and basomedial hypothalamus increased progressively with longer periods of fasting (4 and 24 hours), suggesting that enkephalin neurons in these areas are part of a circuit that is gradually activated by increasing hunger. nih.gov Enkephalins are also involved in the reward pathways associated with food consumption, promoting feelings of satisfaction and pleasure that can influence food choices. mdpi.com

Met-enkephalin is present in bone and joint tissues, including bone marrow, periosteum, and cortical bone, where it appears to play a role in bone physiology. nih.gov The precursor protein, Pre-proenkephalin 1 (Penk1), is highly expressed in mouse bone, and its expression increases during osteoblast differentiation. nih.gov The effects of Met-enkephalin on osteoblasts, the primary bone-forming cells, appear to be multifaceted. mdpi.com Some research has shown that the administration of Met-enkephalin inhibits osteoblast cell growth in culture, an effect that is reversible by the opioid antagonist naltrexone. nih.gov

Conversely, other studies suggest a positive role in osteoblast activity. nih.gov Treatment of mature osteoblasts with Met-enkephalin was found to increase the expression of genes associated with osteoblast differentiation (e.g., Osterix) and bone matrix production (e.g., Collagen 1α1), leading to enhanced nodule mineralization in vitro. nih.gov This suggests that Met-enkephalin may promote bone matrix deposition without directly acting on mineral metabolism. nih.gov The chronic absence of its precursor in primary osteoblasts from knockout mice resulted in lower metabolic activity, reduced alkaline phosphatase (ALP) activity, and impaired mineralization, further supporting a role for the enkephalin system in maintaining normal osteoblast differentiation and activity. nih.gov

Table 2: Summary of Met-Enkephalin's Influence on Osteoblast Physiology

| Experimental Condition | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Met-enkephalin administration in osteoblast culture | Inhibition of osteoblast cell growth | Reversible by naltrexone, suggesting opioid receptor mediation. | nih.gov |

| Met-enkephalin treatment of mature osteoblasts | Increased nodule mineralization | Enhanced expression of Osterix and Collagen 1α1, suggesting promotion of differentiation and matrix deposition. | nih.gov |

Research Methodologies and Advanced Experimental Approaches

Peptide Synthesis Techniques for Enkephalin-met, arg(6)- and its Analogs

The chemical synthesis of Enkephalin-met, arg(6)- (also known as Met-enkephalin-Arg-Phe or MERF) and its modified versions is crucial for detailed pharmacological studies. These synthetic peptides allow researchers to investigate structure-activity relationships and develop analogs with improved stability and receptor selectivity.

Solid-phase peptide synthesis (SPPS) is a standard and efficient method for producing Enkephalin-met, arg(6)- and its analogs. This technique involves assembling a peptide chain sequentially while one end is attached to an insoluble solid support. The process allows for easy removal of excess reagents and byproducts by simple filtration.

In one study, four synthetic analogs of Met-enkephalin-Arg-Phe were prepared using solid-phase peptide synthesis. The aim of these modifications was to create structures that are more resistant to proteolytic degradation. The synthesized analogs included single or double amino acid substitutions, such as replacing glycine with D-alanine or methionine with D- or L-norleucine (Nle).

The specific analogs synthesized were:

Tyr-D-Ala-Gly-Phe-Met-Arg-Phe

Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe

Tyr-D-Ala-Gly-Phe-L-Nle-Arg-Phe

Tyr-Gly-Gly-Phe-L-Nle-Arg-Phe

This approach highlights the utility of SPPS in systematically modifying the native peptide to explore how specific amino acid changes affect its biological activity.

Receptor Binding Assays and Pharmacological Characterization

Understanding how Enkephalin-met, arg(6)- interacts with its target receptors is fundamental to elucidating its physiological role. Receptor binding assays and other pharmacological characterization methods are employed to determine the affinity and efficacy of the peptide at various opioid receptors.

Radioligand binding studies are a primary tool for characterizing the interaction of a ligand with its receptor. These assays use a radioactively labeled form of the ligand to quantify binding to tissue preparations, typically brain membranes.

Saturation Binding: In these experiments, increasing concentrations of a radiolabeled ligand, such as [3H]Met-enkephalin-Arg6-Phe7, are incubated with the receptor preparation until equilibrium is reached. This allows for the determination of the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax).

Studies in rat brain membrane preparations using tritium-labeled Met-enkephalin-Arg6-Phe7 determined an apparent Kd value of 10.2 ± 2.5 nM and a Bmax of 468 ± 43 fmol/mg protein nih.gov. In frog brain membranes, the apparent Kd value for the same radioligand was found to be 3.4 nM from homologous displacement experiments and 3.6 nM from equilibrium saturation studies, with a Bmax of 630 fmol/mg of protein wikipedia.org.

Competition Binding: These assays measure the ability of an unlabeled ligand to compete with a radiolabeled ligand for binding to the receptor. This provides information on the affinity of the unlabeled ligand. Synthetic analogs of Met-enkephalin-Arg-Phe have been shown to be potent competitors for [3H]MERF and [3H]naloxone binding sites nih.gov. The presence of sodium ions and guanylyl imidodiphosphate (Gpp(NH)p) was found to decrease the affinity of these peptides in [3H]naloxone binding assays, which is characteristic of agonist behavior at opioid receptors wikipedia.orgnih.gov.

Competition studies have also revealed that the binding of [3H]Met-enkephalin-Arg6-Phe7 can be inhibited by various opioid ligands, suggesting a complex interaction with multiple opioid receptor subtypes nih.gov. The binding profile in frog brain suggests a kappa-2 and/or delta-subtype specificity wikipedia.org.

| Tissue | Kd (nM) | Bmax (fmol/mg protein) |

|---|---|---|

| Rat Brain Membranes | 10.2 ± 2.5 | 468 ± 43 |

| Frog Brain Membranes | 3.4 - 3.6 | 630 |

G-protein activation assays are functional assays that measure the extent to which a ligand activates its G-protein-coupled receptor (GPCR). The binding of a non-hydrolyzable GTP analog, such as [35S]GTPγS, to G-proteins is a direct measure of receptor activation.

Enkephalin-met, arg(6)- and its synthetic analogs have been shown to stimulate [35S]GTPγS binding in both rat and frog brain membranes, confirming their agonist activity nih.gov. The potency (EC50) and efficacy (maximal stimulation) of these peptides can be determined from these assays. For example, one analog, Tyr-D-Ala-Gly-Phe-Met-Arg-Phe, was as effective as the parent compound in rat brain membranes but showed lower maximal stimulation in frog brain preparations nih.gov. Another analog, Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe, was the least efficacious, stimulating [35S]GTPγS binding by only 59% nih.gov.

The specificity of G-protein activation can be further investigated by using selective antagonists for different opioid receptor types. Studies have shown that the stimulation of [35S]GTPγS binding by Met-enkephalin-Arg-Phe and its derivatives can be potently inhibited by kappa- and delta-selective antagonists (norbinaltorphimine and naltrindole, respectively), while a mu-selective antagonist (cyprodime) was less potent nih.gov. This indicates that these peptides primarily activate G-proteins through kappa- and delta-opioid receptors nih.gov.

| Analog | Efficacy (Maximal Stimulation) | Primary Receptor Pathway |

|---|---|---|

| Tyr-D-Ala-Gly-Phe-Met-Arg-Phe | Comparable to MERF in rat brain, lower in frog brain | Kappa/Delta Opioid Receptors |

| Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe | 59% stimulation | Kappa/Delta Opioid Receptors |

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are essential for investigating the downstream effects of Enkephalin-met, arg(6)- receptor activation, including changes in gene expression.

Gene expression analysis can reveal how chronic exposure to Enkephalin-met, arg(6)- may alter the cellular machinery, including the expression of opioid receptors themselves. Techniques like reverse transcription-polymerase chain reaction (RT-PCR) for measuring mRNA levels and Western blotting for quantifying protein levels are commonly used.

A study investigating the effects of chronic intraperitoneal treatment of rats with Met-enkephalin-Arg-Phe found that it differentially regulates the expression of mu (MOR1), delta (DOR1), and kappa (KOR1) opioid receptors nih.gov. The expression of MOR1 and KOR1 showed a continuous up-regulation throughout the 6-day treatment period. In contrast, DOR1 expression was down-regulated during the first three days and then subsequently up-regulated nih.gov. These findings suggest that chronic interaction of Met-enkephalin-Arg-Phe with opioid receptors leads to adaptive changes at the level of gene expression nih.gov.

Interestingly, these variations in opioid receptor expression did not appear to affect the antinociceptive effects of the peptide, indicating that the induction of receptor expression was primarily at a molecular level and did not translate to a pharmacological change in this context nih.gov.

| Opioid Receptor | Expression Change |

|---|---|

| Mu (MOR1) | Continuous up-regulation |

| Delta (DOR1) | Initial down-regulation followed by up-regulation |

| Kappa (KOR1) | Continuous up-regulation |

In vitro Translation and Processing Studies

The biosynthesis of Met-enkephalin-Arg(6)-Phe(7) originates from the precursor protein, proenkephalin. In vitro studies have been instrumental in elucidating the enzymatic cleavage of proenkephalin that yields this heptapeptide (B1575542) along with other opioid peptides. mdpi.comwikipedia.org Proenkephalin contains multiple copies of Met-enkephalin and one copy of Leu-enkephalin, as well as the Met-enkephalin-Arg(6)-Phe(7) sequence at its C-terminus. nih.gov

The processing of proenkephalin into its final, active peptides requires the sequential action of several peptidases. mdpi.com In vitro models have demonstrated that enzymes such as prohormone convertases (e.g., PC1 and PC2) and carboxypeptidase E are involved in this process. nih.govlsuhsc.edu These enzymes cleave the proenkephalin molecule at specific basic amino acid residues, liberating the various enkephalin sequences. nih.gov The generation of Met-enkephalin-Arg(6)-Phe(7) is a key product of this proteolytic cascade. mdpi.com Studies using recombinant enzymes and proenkephalin substrates have helped to map these cleavage sites and understand the specificity of the processing enzymes. nih.govlsuhsc.edu

Immunofluorescence and Immunohistochemistry for Localization

Immunofluorescence and immunohistochemistry techniques have been pivotal in mapping the anatomical distribution of Met-enkephalin-Arg(6)-Phe(7)-like immunoreactivity in the nervous system and other tissues. By using specific antibodies that recognize the C-terminus of the heptapeptide, researchers have been able to visualize its location within neurons and nerve terminals. nih.govnih.gov